6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose

Carbohydrate Chemistry Protecting Group Strategy Selective Deprotection

6-O-Trityl-1,2,3,4-tetra-O-benzoyl-β-D-glucopyranose (CAS 85572-59-4) is a fully protected monosaccharide derivative of D-glucose, featuring a trityl (triphenylmethyl) ether at the primary C-6 hydroxyl and benzoyl esters at the C-1, C-2, C-3, and C-4 secondary hydroxyls. This specific pattern of orthogonal protecting groups—an acid-labile trityl ether and base-labile benzoyl esters—enables a sequential deprotection strategy that is foundational in complex oligosaccharide synthesis.

Molecular Formula C53H42O10
Molecular Weight 838.9 g/mol
Cat. No. B12079660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose
Molecular FormulaC53H42O10
Molecular Weight838.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8
InChIInChI=1S/C53H42O10/c54-48(37-22-8-1-9-23-37)60-45-44(36-58-53(41-30-16-5-17-31-41,42-32-18-6-19-33-42)43-34-20-7-21-35-43)59-52(63-51(57)40-28-14-4-15-29-40)47(62-50(56)39-26-12-3-13-27-39)46(45)61-49(55)38-24-10-2-11-25-38/h1-35,44-47,52H,36H2
InChIKeyCBFXEUSWGYYNPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-O-Trityl-1,2,3,4-tetra-O-benzoyl-β-D-glucopyranose: A Defined Orthogonal Intermediate for Carbohydrate Synthesis


6-O-Trityl-1,2,3,4-tetra-O-benzoyl-β-D-glucopyranose (CAS 85572-59-4) is a fully protected monosaccharide derivative of D-glucose, featuring a trityl (triphenylmethyl) ether at the primary C-6 hydroxyl and benzoyl esters at the C-1, C-2, C-3, and C-4 secondary hydroxyls. This specific pattern of orthogonal protecting groups—an acid-labile trityl ether and base-labile benzoyl esters—enables a sequential deprotection strategy that is foundational in complex oligosaccharide synthesis [1]. It serves as a critical precursor for the installation of a wide variety of functional groups at the C-6 position, a key step in constructing biologically relevant glycoconjugates [2].

Why Substituting 6-O-Trityl-1,2,3,4-tetra-O-benzoyl-β-D-glucopyranose with Common Analogs Risks Synthetic Failure


The precise architecture of orthogonal protecting groups in 6-O-Trityl-1,2,3,4-tetra-O-benzoyl-β-D-glucopyranose is non-interchangeable with its closest analogs. Replacing the trityl group with a silyl ether (e.g., TIPS) or the benzoyl esters with acetyl groups fundamentally alters the chemoselectivity and stability during multi-step synthesis. The trityl group can be selectively removed in the presence of benzoyl esters, a critical orthogonal step, whereas acetyl groups are prone to migration during trityl deprotection, leading to complex mixtures [1]. Conversely, the benzoyl esters at C2 are essential for directing β-selective glycosylation through neighboring group participation, a stereochemical outcome that benzyl ether-protected analogs cannot guarantee [2]. Therefore, using a fully benzoylated or a benzylated analog as a direct substitute introduces significant risks of regiochemical ambiguity, poor stereocontrol, and reduced overall yield.

Quantitative Differentiation Evidence: 6-O-Trityl-1,2,3,4-tetra-O-benzoyl-β-D-glucopyranose vs. Key Analogs


Superior Chemoselectivity in C-6 Deprotection: Trityl vs. Acetyl Migration

During the acidic deprotection of a trityl group on a carbohydrate, neighboring acetyl esters are known to migrate to the liberated primary hydroxyl, creating unwanted byproducts. The benzoyl esters on 6-O-trityl-1,2,3,4-tetra-O-benzoyl-β-D-glucopyranose exhibit far greater resistance to this migration. This was indirectly but powerfully demonstrated in a microflow study where the deprotection of acetyl-protected trityl substrates required precise optimization (flow rate, reagent concentration) to inhibit migration, achieving high selectivity only under optimized microflow conditions [1]. In contrast, the analogous deprotection of a benzoyl-protected trityl substrate, such as the target compound, proceeds without significant acyl migration under standard batch conditions, as evidenced by its routine use in the synthesis of C-6 modified derivatives where the benzoyl groups remain intact [2].

Carbohydrate Chemistry Protecting Group Strategy Selective Deprotection

Enabling Tandem Glycosylation via Orthogonal Fmoc Installation

The target compound is a direct precursor to 6-O-Fmoc-2,3,4-tri-O-benzoyl-α-D-glucopyranosyl bromide, a key intermediate for tandem glycosylation. In this two-step conversion, the trityl group is first removed and replaced with an Fmoc group, which is then selectively removed later in the synthesis under mild basic conditions. The subsequent selective Fmoc deprotection from the C-6 position of the resulting orthoester proceeded with 95% yield without any competing acyl migration from the C-4 benzoyl group [1]. This high fidelity is essential for the iterative glycosylation sequence that builds the oligosaccharide chain.

Oligosaccharide Synthesis Glycosylation Fmoc Chemistry

Guaranteed β-Stereochemistry via C2-Benzoyl Neighboring Group Participation

The 2-O-benzoyl group on the target compound is a classic participant-directing protecting group, ensuring the formation of 1,2-trans glycosidic linkages (β-gluco configuration). This is in direct contrast to the corresponding 2-O-benzyl analog. In glycosylation reactions, a benzoyl-protected donor like one derived from the target compound reliably provides β-selectivity, whereas a benzyl-protected donor typically yields α/β mixtures. A study on superarmed glycosyl donors confirmed that replacing benzoyl with benzyl protection at O-2 results in a loss of stereocontrol, highlighting the critical role of the benzoyl group [1].

Glycosyl Donor Synthesis Stereoselective Synthesis Neighboring Group Participation

Superior Stability of Benzoyl Esters Over Acetyl Esters for Multi-Step Routes

Benzoyl esters are known to be significantly more robust than acetyl esters, offering greater stability to both acidic and basic conditions. This is particularly important for the target compound, which is an intermediate in multi-step syntheses. The acetyl analog (6-O-Trityl-1,2,3,4-tetra-O-acetyl-β-D-glucopyranose, CAS 37074-90-1) is more susceptible to undesirable acyl migration and hydrolysis. For instance, the conversion of a related 6-O-trityl tetra-acetyl compound to a triacetyllevoglucosan using TiCl4 was reported to proceed in 70% yield, but such transformations are often accompanied by side reactions from acetyl group lability . The benzoyl-protected target compound is the preferred intermediate for longer, more complex synthetic sequences where protecting group integrity is paramount.

Intermediate Stability Protecting Group Robustness Process Chemistry

High-Value Application Scenarios for 6-O-Trityl-1,2,3,4-tetra-O-benzoyl-β-D-glucopyranose


Synthesis of C-6 Modified Glycosyl Donors for Tandem Oligosaccharide Assembly

This compound is the optimal starting material for introducing a temporary protecting group like Fmoc at the C-6 position. Following trityl removal, the C-6 hydroxyl can be selectively functionalized, and the resulting intermediate can be used in iterative glycosylation sequences. A published protocol demonstrates its conversion to a 6-O-Fmoc glycosyl bromide and subsequent orthoester formation in 50% yield, followed by a high-fidelity 95% Fmoc deprotection to generate a disaccharide acceptor [1]. This validated route makes it indispensable for constructing complex, biologically active glycans, such as those found in glycolipid antigens and bacterial polysaccharide fragments.

Synthesis of 6-Deoxy-6-Fluoro Sugar Analogues for Probing Carbohydrate-Protein Interactions

Following selective detritylation, the liberated C-6 hydroxyl can be converted to a fluoride using reagents like DAST. This is a key step in creating inert sugar probes for studying enzymatic mechanisms. The sequential tritylation-benzoylation-detritylation protocol, of which this compound is the central intermediate, was used by Kováč et al. to synthesize crystalline 1,2,3,4-tetra-O-benzoyl-α/β-D-glucopyranose, which were then fluorinated to produce 6-deoxy-6-fluoro derivatives [2]. The high crystallinity of the derived intermediates facilitates purification, a significant advantage for scale-up.

Synthesis of Glycosyl Acceptors with a Free C-6 Hydroxyl for Branched Oligosaccharides

The reagent CBr4 in methanol provides a mild, neutral method for selectively cleaving trityl ethers without affecting benzoyl esters, isopropylidenes, or silyl ethers [3]. This allows the target compound to be smoothly converted to 1,2,3,4-tetra-O-benzoyl-β-D-glucopyranose, a valuable glycosyl acceptor with a single, free primary hydroxyl group. This acceptor can then be selectively glycosylated at C-6, a crucial step in building branched structures like those found in mannooligosaccharides and other complex glycans.

Precursor for β-Specific Glycosyl Donors in Drug Conjugate Synthesis

The 2-O-benzoyl group in this compound ensures β-stereoselectivity during glycosidic bond formation. This is critical for synthesizing drug conjugates where the anomeric configuration directly impacts biological activity and pharmacokinetics. Using this compound as a starting point eliminates the need for chiral separation of anomeric mixtures, providing a straightforward path to structurally homogeneous β-D-glucopyranosides [4]. This purity is essential for meeting regulatory standards in pharmaceutical development.

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